The compound is identified by its IUPAC name, 2-(4-chloro-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine hydrochloride. It is categorized within the broader class of phenethylamines, which are known for their psychoactive properties. The molecular formula is , and it has a molecular weight of approximately 372.3 g/mol. The compound's CAS number is 1566571-58-1, indicating its unique chemical identity in databases such as PubChem and ChemIDplus .
The synthesis of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride involves several key steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity.
The molecular structure of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride can be described as follows:
The InChI representation for this compound is InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H
, providing a detailed description of its structure.
4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride can engage in various chemical reactions:
These reactions are essential for modifying the compound's properties or synthesizing derivatives for further study.
The physical and chemical properties of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride include:
Key properties such as melting point, boiling point, and specific gravity need further empirical determination for comprehensive characterization.
The scientific applications of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride include:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: